molecular formula C2H3NaO5S B098754 Sodium acetyl sulphate CAS No. 19201-24-2

Sodium acetyl sulphate

Cat. No. B098754
Key on ui cas rn: 19201-24-2
M. Wt: 162.1 g/mol
InChI Key: VCLVUNFJTOOMIR-UHFFFAOYSA-M
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Patent
US04005251

Procedure details

A sulfating mixture comprising sodium acetyl sulfate was prepared as follows: 162.9 grams acetic anhydride and 52.5 grams glacial acetic acid were added to a 1 liter jacketed resin flask. 30.8 grams of sodium sulfate were added and the contents stirred for 5 minutes. 20.15 grams of concentrated sulfuric acid (98% by weight) were added dropwise at such a rate that the temperature of the reactor contents did not exceed 55° C. The rate of addition of sulfuric acid may be increased, if desired, if cooling is applied by circulating ice water through the jacket of the reactor. The reactor was stirred for 30 minutes after the addition of the sulfuric acid was completed.
Quantity
162.9 g
Type
reactant
Reaction Step One
Quantity
52.5 g
Type
solvent
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step Two
Quantity
20.15 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:4]C(=O)C)(=[O:3])[CH3:2].[S:8]([O-])([O-:11])(=[O:10])=[O:9].[Na+:13].[Na+].S(=O)(=O)(O)O>C(O)(=O)C>[S:8]([O-:11])([O:4][C:1](=[O:3])[CH3:2])(=[O:10])=[O:9].[Na+:13] |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
162.9 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
52.5 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
30.8 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
20.15 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the contents stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 55° C
TEMPERATURE
Type
TEMPERATURE
Details
may be increased
TEMPERATURE
Type
TEMPERATURE
Details
if cooling
STIRRING
Type
STIRRING
Details
The reactor was stirred for 30 minutes
Duration
30 min

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
S(=O)(=O)(OC(C)=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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